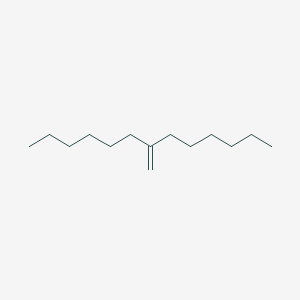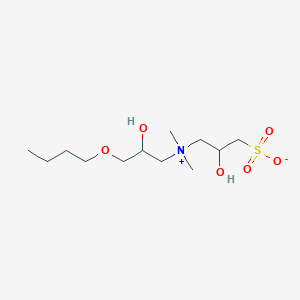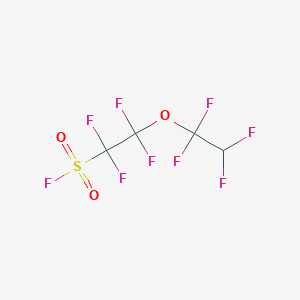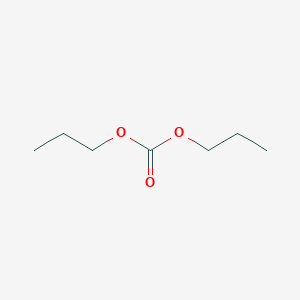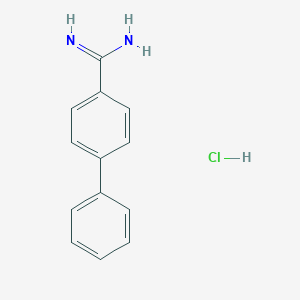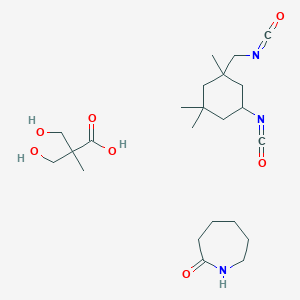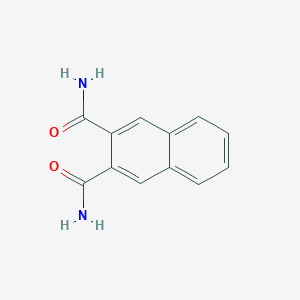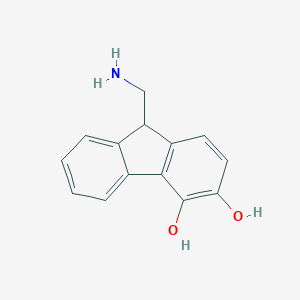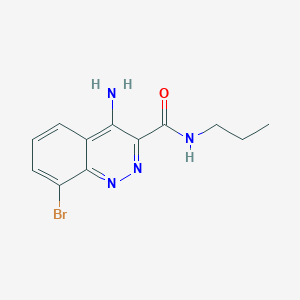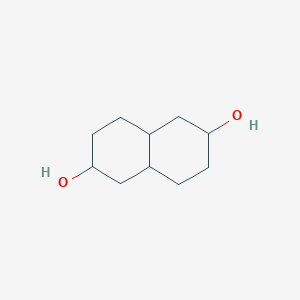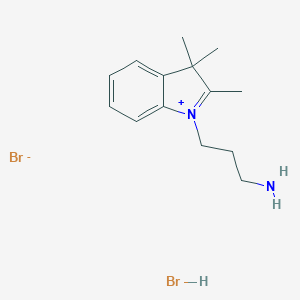
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of indole, a naturally occurring compound found in many plants and animals. The synthesis of this compound has been a topic of interest for many researchers due to its potential applications in various fields of study.
Mechanism Of Action
The mechanism of action of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and promoting apoptosis, or programmed cell death. It may also work by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemical And Physiological Effects
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of certain enzymes and signaling pathways. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the study of its neuroprotective effects and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for use in lab experiments.
Synthesis Methods
The synthesis of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is a complex process that involves several steps. The first step involves the synthesis of indole, which is then reacted with a suitable amine to produce the desired compound. The final product is then purified using various techniques such as recrystallization, chromatography, or distillation.
Scientific Research Applications
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-cancer properties and has been used in the development of new cancer therapies. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
111040-90-5 |
|---|---|
Product Name |
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide |
Molecular Formula |
C14H22Br2N2 |
Molecular Weight |
378.15 g/mol |
IUPAC Name |
3-(2,3,3-trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide |
InChI |
InChI=1S/C14H21N2.2BrH/c1-11-14(2,3)12-7-4-5-8-13(12)16(11)10-6-9-15;;/h4-5,7-8H,6,9-10,15H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
OSYRHQWRNZNKLZ-UHFFFAOYSA-M |
SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
Pictograms |
Irritant |
synonyms |
1-(3-AMINOPROPYL)-2 3 3-TRIMETHYLINDOLIU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



